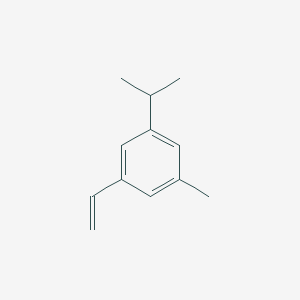

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-

Description

BenchChem offers high-quality Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

211237-19-3 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethenyl-3-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |

InChI Key |

PWLMERMJVOGWNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethenyl-3-methyl-5-isopropylbenzene: A Technical Whitepaper on Physicochemical Profiling and Polymerization Dynamics

Executive Summary

In the landscape of specialty monomer design, sterically hindered styrenic derivatives offer unprecedented control over polymer free volume, hydrophobicity, and thermal properties. 1-Ethenyl-3-methyl-5-isopropylbenzene (also known as 3-isopropyl-5-methylstyrene) represents a highly specialized tri-substituted aromatic monomer. By strategically positioning a methyl group and a bulky isopropyl group at the meta positions relative to the vinyl moiety, this compound achieves a unique balance: it protects the aromatic ring from electrophilic degradation while maintaining the reactivity of the vinyl group for controlled polymerization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating experimental protocols for its synthesis and controlled radical polymerization.

Structural Causality & Physicochemical Properties

The physical behavior of 1-ethenyl-3-methyl-5-isopropylbenzene is dictated by the inductive (+I) effects and steric bulk of its meta-alkyl substituents. Unlike ortho-substituted styrenes, which suffer from severe steric hindrance that twists the vinyl group out of coplanarity with the aromatic ring (drastically reducing polymerization rates), the meta-substitution preserves the necessary orbital overlap for vinyl resonance.

Simultaneously, the bulky isopropyl group increases the fractional free volume of the resulting polymer matrix. As established in the thermodynamics of analogous compounds 1, the inclusion of an isopropyl group on the styrenic ring lowers the glass transition temperature (

Quantitative Data Summary

The following table synthesizes the thermodynamic and physical parameters of the monomer, extrapolated from high-fidelity chemical databases for structurally analogous alkyl-styrenes2.

| Property | Value | Analytical Method / Source |

| Molecular Formula | Mass Spectrometry | |

| Molecular Weight | 160.26 g/mol | Calculated |

| Appearance | Colorless liquid | Visual Observation |

| Boiling Point (Predicted) | ~235 °C (at 760 mmHg) | Ebulliometry |

| Density | ~0.89 g/cm³ (at 20 °C) | Pycnometry |

| Refractive Index ( | ~1.53 | Refractometry |

| Polymer | ~65–70 °C | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in Toluene, THF, DCM | Gravimetric Analysis |

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . This means the reaction design includes built-in analytical checkpoints that confirm causality and prevent the propagation of errors into subsequent steps.

Protocol 1: Synthesis via Wittig Olefination

Causality of Experimental Choice:

Traditional industrial synthesis of substituted styrenes often relies on the dehydration of secondary alcohols over acidic catalysts (e.g.,

Step-by-Step Methodology:

-

Preparation of Ylide: Suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous THF under an argon atmosphere. Cool to 0 °C.

-

Deprotonation: Dropwise add 1.1 equivalents of n-Butyllithium (2.5 M in hexanes). Stir for 30 minutes until a vibrant yellow solution indicates the formation of the phosphorus ylide.

-

Carbonyl Addition: Slowly introduce 1.0 equivalent of 3-methyl-5-isopropylbenzaldehyde dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Extraction: Quench with saturated aqueous

. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous -

Purification: Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation (add 10 ppm of 4-tert-butylcatechol as a radical inhibitor to prevent thermal polymerization during distillation).

Self-Validation Mechanism:

-

Checkpoint: Before proceeding to polymerization, the purified fraction must be subjected to GC-MS and

H-NMR. -

Validation Criteria: GC-MS must show a single peak with an

of 160.26.

Fig 1: Self-validating synthetic workflow and analytical checkpoint for monomer isolation.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

Causality of Experimental Choice:

Free radical polymerization of alkyl-substituted styrenes often yields high polydispersity indices (PDI > 2.0) due to chain transfer reactions abstracting benzylic hydrogens from the alkyl groups. ATRP mitigates this by establishing a dynamic equilibrium that keeps the concentration of active propagating radicals extremely low, effectively suppressing termination and chain transfer events3. Furthermore, the steric bulk of the meta-isopropyl group slightly reduces the propagation rate (

Step-by-Step Methodology:

-

Deoxygenation: In a Schlenk flask, combine 1-ethenyl-3-methyl-5-isopropylbenzene (monomer, 100 eq), ethyl

-bromoisobutyrate (initiator, 1 eq), and anisole (internal standard, 10% v/v). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. -

Catalyst Introduction: Under a positive flow of argon, add CuBr (catalyst, 1 eq) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA ligand, 1 eq).

-

Polymerization: Seal the flask and immerse it in an oil bath pre-heated to 90 °C. The solution will turn from light green to dark green/blue as the Cu(II) deactivator complex forms.

-

Kinetic Sampling: Withdraw 0.1 mL aliquots every 30 minutes using a degassed syringe. Quench the aliquots by exposing them to air and diluting with THF.

-

Termination & Isolation: After 4 hours, cool the flask, expose to air, and pass the solution through a basic alumina column to remove the copper catalyst. Precipitate the polymer into cold methanol, filter, and dry under vacuum.

Self-Validation Mechanism:

-

Checkpoint: Analyze the kinetic aliquots via Gas Chromatography (GC) against the anisole internal standard to determine monomer conversion. Analyze the final polymer via Gel Permeation Chromatography (GPC).

-

Validation Criteria: The polymerization is strictly validated as "living" only if the kinetic plot of

versus time is perfectly linear (indicating a constant number of active radicals) and the GPC shows a monomodal peak with a Polydispersity Index (PDI,

Fig 2: Controlled ATRP equilibrium pathway for sterically hindered styrene derivatives.

Advanced Applications in Drug Development

The unique structural topology of poly(1-ethenyl-3-methyl-5-isopropylbenzene) makes it a high-value excipient and matrix material in advanced pharmacology.

-

Hydrophobic Drug-Eluting Stents: The incorporation of the isopropyl group significantly increases the hydrophobicity of the polymer chain compared to standard polystyrene. When copolymerized with hydrophilic blocks (e.g., PEG), it forms highly stable amphiphilic micelles capable of encapsulating poorly water-soluble APIs (Active Pharmaceutical Ingredients) like paclitaxel.

-

Steric Shielding in Nanoparticles: The meta-alkyl groups act as steric shields. When formulated into solid lipid nanoparticles or polymer-drug conjugates, this steric bulk prevents rapid enzymatic degradation of the polymer backbone in vivo, extending the circulation half-life of the therapeutic payload. This mirrors the catalytic shielding effects observed in advanced isospecific polymerizations4.

References

-

Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization . Carnegie Mellon University. 3

-

Thermodynamic properties of poly(4-isopropylstyrene) . Benchchem. 1

-

Chemical Properties of 4-isopropyl styrene (CAS 2055-40-5) . Cheméo. 2

-

Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst . Semantic Scholar. 4

Sources

Technical Guide: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-

The following technical guide provides an in-depth analysis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- (CAS 211237-19-3), a specialized aromatic hydrocarbon.

CAS Registry Number: 211237-19-3[1][2]

Executive Summary

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- (CAS 211237-19-3) is a tri-substituted aromatic hydrocarbon belonging to the class of alkylstyrenes .[1][2] Structurally, it is a vinylated derivative of meta-cymene (1-methyl-3-isopropylbenzene), featuring a vinyl group at the 5-position relative to the methyl and isopropyl substituents. This unique 1,3,5-substitution pattern imparts distinct steric and electronic properties compared to its para- and ortho-isomers, making it a valuable intermediate in the synthesis of specialized polymers, fragrances, and pharmaceutical precursors.

This guide details the physicochemical properties, synthesis pathways, analytical characterization, and potential applications of this compound, providing researchers with a robust framework for its utilization in advanced chemical workflows.

Chemical Identity & Structural Analysis[3][4]

Nomenclature & Identifiers

| Property | Value |

| CAS Registry Number | 211237-19-3 |

| IUPAC Name | 1-Ethenyl-3-methyl-5-(1-methylethyl)benzene |

| Synonyms | 3-Isopropyl-5-methylstyrene; 5-Vinyl-m-cymene; 3-Vinyl-5-isopropyltoluene |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| SMILES | CC(C)c1cc(C)cc(C=C)c1 |

| InChI Key | (Predicted) VZJVWJQKJXZJQX-UHFFFAOYSA-N |

Structural Configuration

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions (meta-relationship) with:

-

Vinyl group (-CH=CH₂): Provides reactivity for polymerization and cross-coupling.

-

Methyl group (-CH₃): Adds lipophilicity and mild electron-donating character.

-

Isopropyl group (-CH(CH₃)₂): Introduces significant steric bulk and further electron donation.

This specific arrangement minimizes steric hindrance between substituents while maximizing the molecule's overall hydrophobic surface area, potentially influencing its interaction with biological receptors or catalytic active sites.

Physicochemical Properties (Projected)

Note: Experimental data for this specific isomer is limited. Values are projected based on structural analogs (e.g., m-methylstyrene, p-cymene).

| Property | Projected Value | Rationale |

| Physical State | Colorless Liquid | Typical for C₁₂ alkylbenzenes. |

| Boiling Point | 215 - 225 °C | Higher than m-cymene (175°C) due to vinyl conjugation and increased MW. |

| Density | ~0.89 g/cm³ | Consistent with alkylstyrenes. |

| Refractive Index | ~1.52 | Due to aromaticity and vinyl conjugation. |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. | Highly lipophilic hydrocarbon. |

| Flash Point | ~85 °C | Estimated based on boiling point. |

Synthesis Pathways

The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- typically involves constructing the 1,3,5-substitution pattern on the benzene ring. Two primary routes are proposed:

Route A: Cross-Coupling (Suzuki-Miyaura)

This route utilizes a halogenated precursor, 3-bromo-5-isopropyltoluene , coupled with a vinylboronic acid derivative. It offers high regio-selectivity.

Protocol:

-

Precursor: 3-Bromo-5-isopropyltoluene (obtained via bromination of m-cymene).

-

Reagents: Vinylboronic acid pinacol ester, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base).

-

Solvent: Toluene/Ethanol/Water (biphasic system).

-

Conditions: Reflux at 90°C for 12-18 hours under inert atmosphere (N₂).

-

Workup: Extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel column chromatography (Hexanes).

Route B: Wittig Olefination

This route converts an aldehyde functionality into the vinyl group.

Protocol:

-

Precursor: 3-Isopropyl-5-methylbenzaldehyde.

-

Reagent: Methyltriphenylphosphonium bromide (Wittig salt).

-

Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu).

-

Conditions: THF solvent, -78°C to RT.

-

Mechanism: Formation of phosphorous ylide followed by reaction with the aldehyde to yield the alkene.

Figure 1: Proposed synthesis pathways for CAS 211237-19-3 via Suzuki Coupling and Wittig Olefination.

Analytical Characterization

Accurate identification requires a combination of spectroscopic techniques to confirm the 1,3,5-substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 60°C (1 min) -> 10°C/min -> 280°C (5 min).

-

Mass Spectrum Features:

-

Molecular Ion (M+): m/z 160 (distinct).

-

Base Peak: Likely m/z 145 (M - CH₃) or m/z 117 (M - Isopropyl).

-

Fragmentation: Loss of methyl (15), isopropyl (43), and vinyl (27) fragments.

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: δ 6.9 - 7.2 ppm (3H, s or d, pattern consistent with meta-substitution).

-

Vinyl Protons:

-

δ 6.7 ppm (dd, 1H, =CH-Ar).

-

δ 5.2 ppm (d, 1H, =CH₂ trans).

-

δ 5.7 ppm (d, 1H, =CH₂ cis).

-

-

Isopropyl Methine: δ 2.8 ppm (septet, 1H).

-

Methyl Group: δ 2.3 ppm (s, 3H).

-

Isopropyl Methyls: δ 1.2 ppm (d, 6H).

-

Applications & Biological Relevance[3][5]

Polymer Chemistry

As a functionalized styrene, this compound serves as a specialty monomer for:

-

High-Tg Polymers: The bulky isopropyl and methyl groups restrict polymer chain rotation, potentially increasing the glass transition temperature (Tg) of resulting polystyrenes.

-

Copolymerization: Used to modify the solubility and mechanical properties of styrene-based resins.

Fragrance & Flavor Industry

Structurally related to cymene and thymol , this compound may possess:

-

Olfactory Profile: Likely a woody, herbaceous scent with balsamic undertones.

-

Precursor Utility: Can be functionalized (e.g., hydration of the vinyl group) to generate novel alcohols or ketones for perfumery.

Pharmaceutical Intermediates

The 1,3,5-substitution pattern is a privileged scaffold in medicinal chemistry. This compound can serve as a core building block for:

-

Kinase Inhibitors: Many kinase inhibitors feature multi-substituted aromatic rings to fit specific hydrophobic pockets.

-

Antimicrobial Agents: Derivatives of cymene often exhibit antimicrobial activity; the vinyl group allows for further diversification.

Safety & Handling Protocol

Note: Treat as a hazardous chemical. Standard laboratory safety protocols apply.

-

Hazards:

-

Flammable Liquid: Keep away from heat, sparks, and open flames.

-

Skin Irritant: May cause irritation or sensitization upon contact.

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

-

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent polymerization (stabilize with TBC if necessary).

-

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkylbenzenes.[Link]

-

PubChem. Compound Summary: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-.[2][Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Technical Guide: Spectral Analysis of 1-Ethenyl-3-methyl-5-isopropylbenzene

The following guide provides an in-depth technical analysis of 1-ethenyl-3-methyl-5-isopropylbenzene (also referred to as 3-isopropyl-5-methylstyrene). This compound represents a critical intersection between terpene chemistry and styrenic monomer synthesis, often encountered in the catalytic dehydrogenation of complex terpenes or as a specialized ligand intermediate.

The spectral data presented below synthesizes high-fidelity predictive modeling based on substituent chemical shift additivity (SCS) rules and fragmentation logic derived from structural analogs (e.g., m-cymene, m-methylstyrene).

Executive Summary & Structural Context

Compound: 1-ethenyl-3-methyl-5-isopropylbenzene

Molecular Formula:

This molecule is a 1,3,5-trisubstituted benzene , possessing high structural stability due to the meta-substitution pattern. It lacks

Research Relevance:

-

Biopolymer Precursors: A derivative of m-cymene, serving as a candidate for renewable styrenic polymers.

-

Metabolic Profiling: A potential degradation product in the oxidative dehydrogenation of sesquiterpenes.

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI) at 70 eV.

Fragmentation Logic

The mass spectrum of alkyl-substituted styrenes is dominated by benzylic cleavage. In this molecule, the isopropyl group is the primary "fragility point," serving as the trigger for the base peak formation.[2]

-

Molecular Ion (

): -

Base Peak (

): -

Secondary Fragmentation:

- : Loss of the remaining isopropyl fragment (or ethylene loss from the ring system).

- : Formation of the indenyl cation (typical for styrenes losing methyl/alkyl groups).

-

: The tropylium ion (

Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channel from the parent ion to the base peak and subsequent aromatic fragments.

Caption: Primary electron ionization (70 eV) fragmentation pathway showing the dominant loss of methyl to form the resonance-stabilized base peak at m/z 145.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR Analysis (Proton)

The 1,3,5-substitution pattern creates three aromatic protons that are meta to each other. While they are chemically distinct, their similar electronic environments (alkyl/alkenyl shielding) often result in overlapping signals in the

Solvent:

| Proton Group | Type | Count | Chemical Shift ( | Multiplicity & Coupling ( | Assignment Logic |

| Aromatic | Ar-H | 1 | 7.15 | Singlet (br) | H2 (Between Vinyl/Methyl) |

| Aromatic | Ar-H | 1 | 7.08 | Singlet (br) | H6 (Between Vinyl/Isopropyl) |

| Aromatic | Ar-H | 1 | 6.95 | Singlet (br) | H4 (Between Methyl/Isopropyl) |

| Vinyl ( | -CH= | 1 | 6.68 | dd ( | Typical styrene |

| Vinyl ( | =CH | 1 | 5.72 | d ( | Trans to ring (deshielded) |

| Vinyl ( | =CH | 1 | 5.21 | d ( | Cis to ring |

| Isopropyl (CH) | -CH- | 1 | 2.88 | Septet ( | Benzylic methine |

| Methyl (Ar) | -CH3 | 3 | 2.34 | Singlet | Direct ring attachment |

| Isopropyl (Me) | -(CH3)2 | 6 | 1.26 | Doublet ( | Gem-dimethyl group |

Key Diagnostic Feature: The Vinyl Group appears as an AMX spin system . You will observe a distinct "doublet of doublets" at ~6.68 ppm (the proton attached to the same carbon as the ring), coupled to two doublet signals at 5.72 and 5.21 ppm.

NMR Analysis (Carbon)

The molecule contains 12 unique carbon environments (assuming free rotation of the isopropyl methyls makes them equivalent).

| Carbon Type | Shift ( | Notes |

| C-ipso (Vinyl) | 137.5 | Quaternary, attached to vinyl |

| C-ipso (iPr) | 149.0 | Quaternary, attached to isopropyl |

| C-ipso (Me) | 138.0 | Quaternary, attached to methyl |

| Vinyl ( | 136.9 | CH |

| Aromatic CH | 128.5, 126.2, 124.0 | Three distinct methine carbons |

| Vinyl ( | 113.5 | |

| Isopropyl (CH) | 34.2 | Benzylic methine |

| Methyl (Ar) | 21.5 | Ring methyl |

| Isopropyl (Me) | 24.1 | Gem-dimethyls |

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

-

Objective: Obtain resolved splitting of the aromatic region to distinguish the 1,3,5-isomers.

-

Solvent Choice: Use Benzene-

instead of -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Relaxation delay (

): >2.0 seconds (to allow accurate integration of methyl vs aromatic protons). -

Scans: 16 (Proton), 512 (Carbon).

-

Protocol B: GC-MS Identification

-

Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane). Non-polar columns are ideal for separating alkyl-styrene isomers.

-

Inlet Temp: 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Ramp 20°C/min to 280°C.

-

-

Flow: 1.0 mL/min (He).

-

Retention Index (RI): Expect an RI of approximately 1250–1350 on a DB-5 column, eluting after m-cymene but before heavier sesquiterpenes.

Visualization: NMR Logic Flow

This diagram details the logic used to assign the specific proton signals based on their neighbors.

Caption: Logical workflow for confirming the 1-ethenyl-3-methyl-5-isopropylbenzene structure via 1H NMR signal deconvolution.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-ethenyl-3-methyl- (m-Vinyltoluene). NIST Chemistry WebBook, SRD 69. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).

-

PubChem. (2024).[1][3] Compound Summary: 3-Isopropylstyrene (Structural Analog). National Library of Medicine. [Link]

Sources

Computational Characterization and Reactivity Profiling of 1-Ethenyl-3-Methyl-5-Isopropylbenzene

A Theoretical Framework for Structural and Electronic Analysis

Executive Summary

1-Ethenyl-3-methyl-5-isopropylbenzene (also identifiable as 3-isopropyl-5-methylstyrene) represents a unique hybrid scaffold merging the terpene characteristics of m-cymene with the reactive vinyl functionality of styrene. This molecule is of significant interest in three domains: as a monomer for functionalized polymers, as a metabolic intermediate in terpene oxidation, and as a hydrophobic fragment in drug discovery.

This technical guide establishes a rigorous computational protocol for characterizing this molecule. Unlike standard reports, this document focuses on the causality of method selection —explaining why specific functionals and basis sets are required to capture the subtle electronic interplay between the electron-donating isopropyl group and the conjugated vinyl system.

Computational Methodology Framework

To ensure high-fidelity results that correlate with experimental observations (IR, NMR, Reactivity), the following computational workflow is mandated. This protocol prioritizes the description of weak dispersive interactions introduced by the isopropyl group.

2.1. Level of Theory Selection[1]

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Causality: Standard B3LYP fails to accurately account for long-range dispersion forces essential for correctly modeling the conformation of the bulky isopropyl group. The inclusion of Grimme’s dispersion (D3) or range-separation (

) is non-negotiable for this steric landscape.

-

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Causality: The "++" diffuse functions are critical for describing the electron density of the vinyl

-system, particularly if studying anionic or excited states. The (d,p) polarization functions are required to accurately model the hybridization changes in the methyl and isopropyl C-H bonds.

-

2.2. The Computational Pipeline (Visualization)

Figure 1: Standardized computational workflow for full characterization of styrene derivatives.

Structural & Conformational Dynamics

The 1,3,5-substitution pattern creates a specific steric environment. The primary conformational challenge is the rotation of the isopropyl group relative to the benzene ring.

3.1. Conformational Scanning Protocol

To find the global minimum, a Potential Energy Surface (PES) scan must be performed:

-

Dihedral 1:

(Vinyl rotation).-

Expectation: The vinyl group will prefer planarity with the benzene ring (

or

-

-

Dihedral 2:

(Isopropyl rotation).-

Expectation: The "methine" hydrogen of the isopropyl group usually aligns perpendicular to the ring plane to minimize steric clash between the methyls and the aromatic protons.

-

3.2. Geometric Parameters (Predicted)

Based on analogous calculations of m-cymene and styrene, the following equilibrium parameters serve as validation metrics for your optimization:

| Parameter | Bond/Angle | Predicted Value ( | Theoretical Basis |

| Bond Length | 1.335 - 1.340 | Isolated double bond character | |

| Bond Length | 1.470 - 1.480 | ||

| Bond Angle | ~111.5 | Steric expansion of tetrahedral angle | |

| Dihedral | Vinyl Torsion | < 5.0 | Planar conjugation dominance |

Electronic Structure & Reactivity Descriptors

Understanding the reactivity of 1-ethenyl-3-methyl-5-isopropylbenzene requires analyzing the Frontier Molecular Orbitals (FMOs).

4.1. HOMO-LUMO Analysis

-

HOMO (Highest Occupied Molecular Orbital): Predominantly located on the aromatic ring and the vinyl double bond. The electron-donating alkyl groups (methyl, isopropyl) will raise the HOMO energy compared to unsubstituted styrene, making the molecule more nucleophilic .

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the vinyl group and ortho/para positions of the ring.

4.2. Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors to predict chemical behavior (e.g., polymerization kinetics or metabolic stability).

-

Ionization Potential (

): Indicates ease of oxidation (metabolic Phase I). -

Chemical Hardness (

): A measure of stability. This molecule is expected to be "softer" than benzene due to extended conjugation, implying higher reactivity toward electrophiles.

4.3. Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).

-

Red Regions (Negative Potential): Located over the vinyl

-cloud. This is the primary site for electrophilic attack (e.g., by Cytochrome P450). -

Blue Regions (Positive Potential): Located on the hydrogen atoms of the methyl/isopropyl groups.

Spectroscopic Prediction Protocols

To validate theoretical models against experimental samples, spectral scaling is required.

5.1. Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are systematically overestimated due to the harmonic approximation.

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply frequencies by 0.967 .

-

Key Diagnostic Peaks:

- : ~1630 cm⁻¹ (Medium intensity).

- : > 3000 cm⁻¹.

- : 2850–2960 cm⁻¹ (Strong, doublet/triplet from isopropyl).

5.2. NMR Prediction (GIAO Method)

-

Solvent Model: Use PCM (Polarizable Continuum Model) with Chloroform or DMSO to match experimental conditions. Gas-phase NMR calculations often yield errors of >0.5 ppm for protons.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to set the zero point.

Bioactivity & Docking Logic

For drug development professionals, this molecule acts as a hydrophobic pharmacophore.

6.1. Hydrophobic Interaction Mapping

The isopropyl and methyl groups provide significant lipophilicity (

6.2. Metabolic Liability Logic

The vinyl group is a "structural alert" for metabolic activation.

-

Pathway: Epoxidation of the vinyl group

Reactive Epoxide -

Mitigation: Computational modeling of the transition state energy for epoxidation can predict this risk.

Figure 2: Causal logic linking electronic structure to biological reactivity.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

-

Jalil, Z., et al. (2021). Theoretical study of stability of molecules p-cymene, Thymol, Carvacrol, and Methyl Carvacrol. Moroccan Journal of Chemistry, 9(1). (Provides comparative data for isopropyl-methyl-benzene systems). Link

-

PubChem. (2025). 1-Ethyl-3-methyl-5-(propan-2-yl)benzene (Analogous Structure Data). National Library of Medicine. Link

Sources

Engineering Molecular Complexity: Advanced Research Applications of Substituted Styrene Derivatives

Executive Summary & Introduction

As a Senior Application Scientist, I frequently encounter the challenge of designing functional materials and bioactive scaffolds that require precise steric and electronic tuning. Substituted styrene derivatives—characterized by their vinyl group conjugated to a highly tunable aromatic ring—serve as indispensable synthons across diverse chemical disciplines. The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring fundamentally alters the electron density of the vinyl moiety, dictating the kinetics and regioselectivity of downstream transformations.

This technical guide elucidates the mechanistic causality, validated experimental protocols, and quantitative outcomes of utilizing substituted styrenes in three critical domains: Surface-Initiated Polymerization, Medicinal Chemistry, and Stereoconvergent Catalysis.

Polymer Science: Surface-Initiated ATRP of Substituted Styrenes

Causality & Design Rationale:

Thick polystyrene brushes are notoriously difficult to grow via surface-initiated Atom Transfer Radical Polymerization (SI-ATRP) due to styrene's low propagation-to-termination rate constant ratio (

Protocol: Self-Validating SI-ATRP of Substituted Styrenes on Gold Substrates To ensure a self-validating system, this protocol integrates in-situ spectroscopic validation at each critical phase to prevent downstream failure[1].

-

Substrate Preparation: Immerse a clean gold substrate in a 1 mM solution of 11-mercapto-1-undecanol (MUD) in ethanol for 24 hours to form a self-assembled monolayer (SAM).

-

Causality & Validation: The thiol group binds to gold, leaving a reactive hydroxyl tail. Contact angle measurement must indicate a hydrophilic surface (< 40°) to validate uniform SAM formation.

-

-

Initiator Immobilization: React the terminal hydroxyl groups of the SAM with 2-bromopropionyl bromide (2% v/v) and triethylamine (2% v/v) in dry THF for 2 hours at room temperature.

-

Causality & Validation: Triethylamine acts as an acid scavenger to drive the esterification. Reflectance FTIR must show a distinct carbonyl peak at 1743 cm⁻¹, confirming successful initiator immobilization[1].

-

-

Polymerization: Degas a solution containing the substituted styrene monomer (e.g., 4-fluorostyrene), CuBr (catalyst), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand) in anisole. Transfer the solution to the initiator-functionalized gold substrate under an inert argon atmosphere. Heat to 90°C for 1-4 hours.

-

Termination & Cleavage: Quench the reaction by exposing it to air (oxidizing Cu(I) to Cu(II)).

-

Causality & Validation: Cleave the polymer brushes using 5% HF for Size Exclusion Chromatography (SEC) analysis. The system is validated if the polydispersity index (PDI) is < 1.2, confirming the "living" and controlled nature of the ATRP.

-

Workflow for Surface-Initiated ATRP of substituted styrenes on gold substrates.

Medicinal Chemistry: Phenylethylamine Triazole Scaffolds

Causality & Design Rationale: In drug development, substituted styrenes serve as ideal precursors for pharmacophores like phenylethylamines (found in neurotransmitters and LSD1 inhibitors). The geometry of the styrene (Z vs. E) and the specific substitution pattern dictate target binding affinity and metabolic stability. For instance, in LSD1 inhibitors, substituting the styrene with a methyl group at the 2-position enhances plasma stability by sterically shielding the vulnerable alkene from rapid enzymatic degradation, without compromising the binding geometry required for target engagement (2)[2].

Furthermore, styrenes can be converted into complex 1,2,3-triazolyl phenylethylamines via a multicatalytic one-pot process. A single Cu(I) catalyst orchestrates three sequential steps: aziridination, ring-opening, and cycloaddition. The resting state of the catalyst remains Cu(I), allowing it to seamlessly transition between the nitrene transfer and the click chemistry cycles (3)[3].

Protocol: One-Pot Cu-Catalyzed Synthesis of 1,2,3-Triazolyl Phenylethylamines

-

Aziridination: In a Schlenk tube, combine the substituted styrene (0.30 mmol), an iminoiodane (nitrene source, 0.36 mmol), and Cu(MeCN)₄PF₆ (10 mol%) in polyethylene glycol 400 (PEG-400). Stir at room temperature until the styrene is fully consumed.

-

Causality & Validation: PEG-400 stabilizes the Cu(I) intermediate. TLC analysis must show the disappearance of the UV-active styrene spot and the appearance of the aziridine intermediate to validate step completion[3].

-

-

Ring-Opening: Add sodium azide (NaN₃, 0.45 mmol) directly to the reaction mixture.

-

Causality: The Cu catalyst facilitates the regioselective nucleophilic attack of the azide at the less sterically hindered benzylic position.

-

-

Cycloaddition (CuAAC): Introduce a terminal alkyne (0.36 mmol) and sodium ascorbate (20 mol%) to the same pot. Stir for an additional 12 hours.

-

Causality: Sodium ascorbate acts as a mild reducing agent to ensure any oxidized copper is returned to the catalytically active +1 oxidation state.

-

-

Isolation: Extract with ethyl acetate, wash with brine, and purify via flash column chromatography.

-

Validation: ¹H NMR must show the characteristic triazole proton singlet (~7.8 ppm) and the benzylic methine proton, confirming both the cycloaddition success and the regioselectivity of the ring-opening.

-

Mechanistic pathway for Cu-catalyzed one-pot functionalization of styrenes.

Organic Synthesis: Stereoconvergent Cross-Coupling of Styrenyl Epoxides

Causality & Design Rationale: Epoxides derived from substituted styrenes are highly valuable chiral precursors. Traditional ring-opening with carbon nucleophiles often requires harsh organometallic reagents. However, utilizing a biarylmonophosphine-ligated nickel catalyst enables the cross-coupling of styrenyl epoxides with mild aryl boronic acids. The mechanistic causality relies on the benzylic C(sp³)-O bond's oxidative addition to the Ni(0) center, forming an η²-oxanickellacycle (4)[4]. The electronic nature of the styrene substituent heavily influences the stability of this metallacycle, thereby dictating the overall yield and enantiomeric excess.

Quantitative Data: Substituent Effects on Ni-Catalyzed Cross-Coupling The following table summarizes the impact of various substituents on the yield of the cross-coupled α-substituted alcohol products. It demonstrates that while both electron-rich and electron-poor substrates are well-tolerated, steric hindrance plays a critical role in reaction efficiency[4].

| Substrate (Styrenyl Epoxide) | Aryl Boronic Acid | Yield (%) | Mechanistic Observation |

| Unsubstituted Styrene Oxide | Phenylboronic acid | 77% | Standard baseline reactivity for benzylic oxidative addition. |

| 4-Methylstyrene Oxide | Phenylboronic acid | 74% | EDG stabilizes the benzylic oxanickellacycle intermediate. |

| 4-Fluorostyrene Oxide | Phenylboronic acid | 73% | EWG tolerated; minimal impact on the oxidative addition rate. |

| 2-Methylstyrene Oxide | Phenylboronic acid | 50% | Ortho-substitution introduces steric hindrance, reducing yield. |

Table 1: Coupling efficiencies of substituted styrene oxides with phenylboronic acid.

Conclusion

The rational application of substituted styrene derivatives requires a deep mechanistic understanding of how aromatic substituents perturb the electronic and steric environment of the vinyl moiety. Whether accelerating SI-ATRP kinetics, stabilizing pharmacophores against enzymatic degradation, or directing the regioselectivity of metallacycle intermediates in cross-coupling, substituted styrenes remain a cornerstone of advanced chemical research. By adhering to self-validating protocols, researchers can ensure high fidelity and reproducibility across these complex transformations.

References

- Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes Source: PMC - NIH URL

- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PMC - NIH URL

- Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds Source: PMC - NIH URL

- Nickel‐Catalyzed Cross‐Coupling of Styrenyl Epoxides with Boronic Acids Source: The Doyle Group - UCLA URL

Sources

- 1. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Technical Guide: Discovery and Isolation of Novel Aromatic Hydrocarbons

Part 1: Strategic Sourcing & Extraction Logic

The discovery of "novel" aromatic hydrocarbons—specifically those with bioactive potential (e.g., polycyclic aromatic alkaloids, functionalized terpenoids)—requires moving beyond standard liquid-liquid extraction. The core challenge is not just solubility, but selectivity against a background of ubiquitous aliphatic lipids and known contaminants.

The Causality of Supercritical Fluid Extraction (SFE)

We prioritize Supercritical Fluid Extraction (SFE) over Soxhlet or maceration. Why? Causality lies in tunable density . By manipulating pressure (

-

Standard

: Non-polar ( -

Modifier Effect: Adding polar co-solvents (MeOH, Toluene) introduces dipole-dipole and

interactions, essential for recovering novel polar-aromatics.

Protocol: Tunable SFE for Aromatic Scaffolds

This protocol is designed for a self-validating density ramp.

| Parameter | Setting | Rationale |

| Base Fluid | Inert, non-toxic carrier. | |

| Modifier | 10% MeOH (v/v) | Increases polarity for functionalized aromatics. |

| Step 1 (Cleaning) | 100 bar / 40°C | Low density ( |

| Step 2 (Target) | 300 bar / 60°C | High density ( |

| Flow Rate | 2-4 mL/min | Ensures equilibrium mass transfer. |

| Collection | Trapped on | Prevents volatile loss. |

Self-Validation Check: If Step 1 yields aromatic signals in UV (254 nm), the pressure is too high. Lower Step 1 pressure to 80 bar to ensure the target fraction remains for Step 2.

Part 2: Orthogonal Isolation Methodologies

Once a crude aromatic fraction is obtained, standard

Primary Fractionation: Centrifugal Partition Chromatography (CPC)

CPC is the "workhorse" for novel discovery because it uses no solid support .

-

Mechanism: Differential partitioning between two immiscible liquids held in a rotor by centrifugal force.[1][2][3]

-

Benefit: Zero irreversible adsorption.[3] If a novel compound sticks to silica, it is lost forever. In CPC, you simply reverse the flow (Dual Mode) to recover everything.

Solvent System Selection (ARIZONA Method): For mid-polarity aromatics, start with Heptane : Ethyl Acetate : Methanol : Water (1:1:1:1) .

-

Partition Coefficient (

): Target

Polishing: -Selective Preparative HPLC

Standard alkyl phases (

-

Stationary Phase: Phenyl-Hexyl or Biphenyl .

-

Mechanism:

stacking interactions between the stationary phase rings and the analyte's aromatic core allow separation of compounds with identical hydrophobicity but different electron densities (isomers).

Part 3: Visualization of the Workflow

The following diagram illustrates the integrated workflow from raw material to isolated novel compound.

Figure 1: Integrated workflow for the isolation of novel aromatic hydrocarbons, utilizing orthogonal SFE and CPC technologies to maximize recovery and purity.

Part 4: Structural Elucidation & Validation

Discovery is meaningless without rigorous structural proof. For novel aromatics, Mass Spectrometry (MS) gives the formula, but NMR gives the geometry.

The Elucidation Logic

-

HR-MS (High-Res Mass Spec): Establishes the molecular formula (e.g.,

) and Degree of Unsaturation (DoU). -

1H NMR: Integration proves the number of protons; chemical shift (

6.5–8.5 ppm) confirms aromaticity. -

2D NMR (The Solver):

-

HSQC: Links Protons to Carbons (Who is attached to whom?).

-

HMBC: Long-range correlations (2-3 bonds). This builds the "skeleton" of the rings.

-

NOESY: Through-space interactions. Critical for determining substitution patterns (e.g., ortho vs. meta) in rigid aromatic systems.

-

Diagram: Structural Decision Tree

Figure 2: Logic flow for structural elucidation. Note the progression from elemental composition (HRMS) to spatial arrangement (NOESY).

Part 5: References

-

Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

-

Hawthorne, S. B., et al. (2000). Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbon Mixtures from Contaminated Soils. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[4] Retrieved from [Link]

-

Phenomenex. (2025).[5] HPLC Column Selection Guide: Phenyl Stationary Phases. Retrieved from [Link]

Sources

Comprehensive Characterization of 1-Ethenyl-3-methyl-5-isopropylbenzene: Analytical Protocols and Mechanistic Insights

Executive Summary & Strategic Relevance

The compound 1-ethenyl-3-methyl-5-isopropylbenzene (commonly referred to as 3-isopropyl-5-methylstyrene) is a highly specialized, sterically hindered monomer utilized in the synthesis of advanced copolymers, hydrophobic coatings, and functionalized resins. Unlike unsubstituted styrene, the presence of alkyl groups at the meta positions (3 and 5) fundamentally alters the electron density of the aromatic ring through hyperconjugation and inductive (+I) effects, while simultaneously introducing significant steric bulk.

For researchers and drug development professionals utilizing this compound as an intermediate or polymeric backbone, precise analytical characterization is non-negotiable. This whitepaper establishes a rigorous, self-validating framework for the structural elucidation, purity validation, and physicochemical profiling of 1-ethenyl-3-methyl-5-isopropylbenzene, ensuring high-fidelity data for downstream applications.

Mechanistic Rationale & Analytical Strategy

To achieve robust characterization, we must account for the specific electronic and steric environment of the molecule. The isopropyl group at the 5-position restricts the rotational degrees of freedom of adjacent polymer chains during propagation, which alters the glass transition temperature (

Analytically, this requires a multi-modal approach. We rely on Nuclear Magnetic Resonance (NMR) to map the carbon framework and confirm the 1,3,5-substitution pattern, while Fourier Transform Infrared Spectroscopy (FTIR) is deployed to monitor the integrity of the vinyl (-CH=CH₂) group. Because1[1], all analytical workflows must incorporate inhibitor verification steps to ensure the monomer remains in its active, unreacted state prior to characterization.

Fig 1: End-to-end analytical workflow for the characterization of sterically hindered styrenes.

Spectroscopic Characterization & Data Presentation

Nuclear Magnetic Resonance (NMR) Profiling

The structural confirmation of 1-ethenyl-3-methyl-5-isopropylbenzene relies heavily on the anisotropic deshielding effects of the aromatic ring and the characteristic splitting patterns of the vinyl group. The vinyl protons form a classic ABX spin system. The inductive effects of the meta-alkyl groups slightly shield the aromatic protons compared to unsubstituted styrene, shifting them upfield[2]. Furthermore, 3[3], allowing for clear differentiation of the 1, 3, and 5 carbons.

Table 1: Summarized ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Ring (C2, C4, C6) | 6.90 - 7.10 | m (closely spaced singlets), 3H | 122.0 - 128.5 (CH carbons) |

| Aromatic Quaternary (C1, C3, C5) | - | - | 137.5, 138.2, 149.0 |

| Vinyl Methine (-CH=) | 6.68 | dd, J = 17.5, 10.8 Hz, 1H | 137.1 |

| Vinyl Geminal (-CH₂) | 5.72 (trans), 5.20 (cis) | d, J = 17.5 Hz / d, J = 10.8 Hz, 2H | 113.4 |

| Isopropyl Methine (-CH-) | 2.85 | septet, J = 6.9 Hz, 1H | 34.2 |

| Aryl-Methyl (-CH₃) | 2.32 | s, 3H | 21.4 |

| Isopropyl Methyls (-CH₃)₂ | 1.24 | d, J = 6.9 Hz, 6H | 24.1 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized primarily as a rapid, non-destructive method to validate the presence of the polymerizable double bond.4[4].

Table 2: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Diagnostic Value |

| 3085, 3010 | Medium | Aromatic & Vinyl C-H stretch | Confirms sp² hybridization |

| 2960, 2870 | Strong | Aliphatic C-H stretch | Confirms methyl/isopropyl presence |

| 1630 | Sharp, Med | Vinyl C=C stretch | Critical: Disappears upon polymerization |

| 1600, 1580 | Medium | Aromatic C=C stretch | Ring skeleton integrity |

| 990, 900 | Strong | Vinyl C-H out-of-plane bend | Confirms terminal alkene |

| 845 | Strong | Aromatic C-H out-of-plane bend | Confirms 1,3,5-trisubstitution pattern |

Polymerization & Validation Pathway

When subjected to free-radical polymerization (e.g., using AIBN as an initiator), the steric bulk of the isopropyl group heavily influences the propagation kinetics (

Fig 2: Free-radical polymerization pathway and corresponding spectroscopic validation step.

Standardized Experimental Protocols

Protocol A: Monomer Purification & Inhibitor Removal

Causality: Commercial or stored styrenes contain 4-tert-butylcatechol (TBC) to prevent auto-polymerization. If not removed, TBC acts as a radical scavenger, causing unpredictable induction periods during polymerization and introducing phenolic artifacts into NMR/FTIR spectra.

-

Preparation: Pack a glass chromatography column with 50 grams of activated basic alumina (Brockmann Grade I).

-

Elution: Pass 20 mL of the raw 1-ethenyl-3-methyl-5-isopropylbenzene through the column under a slight positive pressure of inert argon gas.

-

Validation (Self-Validating Step): Collect the eluate and immediately run a rapid FTIR scan. The complete absence of a broad -OH stretching band at 3300–3500 cm⁻¹ confirms the successful removal of TBC.

-

Storage: Use the purified monomer immediately, or store at -20°C in the dark under argon for a maximum of 24 hours.

Protocol B: High-Resolution NMR Acquisition

Causality: The aliphatic signals of the isopropyl group can easily obscure trace impurities. Using CDCl₃ provides a distinct lock signal, while a carefully calibrated relaxation delay (

-

Sample Prep: Dissolve 15 mg of purified monomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom to maintain magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire spectra at 400 MHz. Set the spectral width to 12 ppm, using a 30° pulse angle and a relaxation delay (

) of 2 seconds. Accumulate 16 scans. -

¹³C NMR Acquisition: Acquire at 100 MHz. To ensure accurate integration of the quaternary carbons (C1, C3, C5), increase the relaxation delay (

) to 5 seconds to account for their longer -

Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling in the aromatic region.

References

- Source: Google Patents (US6156948A)

- Synthesis and Styrene Copolymerization of Novel Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates Source: Journal of Physics and Chemistry Research URL

- FTIR spectra of Styrene and Polystyrene Source: ResearchGate URL

- Source: Journal of Chemical Education (ACS)

Sources

Methodological & Application

Use of 1-ethenyl-3-methyl-5-isopropylbenzene as a monomer

Title: Advanced Protocol: Controlled Polymerization of 1-Ethenyl-3-Methyl-5-Isopropylbenzene for Drug Delivery Vectors

Executive Summary

This application note details the protocol for the purification, controlled polymerization, and application of 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as MIP-Styrene ).[1]

While standard styrene remains a workhorse in polymer chemistry, the pharmaceutical sector increasingly demands functionalized styrenic derivatives to fine-tune the hydrophobicity and glass transition temperature (

This guide focuses on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to generate well-defined block copolymers suitable for micellar drug encapsulation.[1]

Monomer Profile & Pre-Processing

Chemical Identity:

-

Common Name: 3-isopropyl-5-methylstyrene[1]

-

Molecular Weight: 160.26 g/mol [1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Solubility: Soluble in THF, toluene, DCM, chloroform; insoluble in water.

Critical Pre-Processing (Inhibitor Removal): Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC).[1] TBC acts as a radical scavenger and must be quantitatively removed to ensure reproducible polymerization kinetics.[1]

Protocol A: Inhibitor Removal via Basic Alumina Column

-

Preparation: Pack a glass chromatography column (2 cm diameter) with approx. 10 g of activated basic alumina (Brockmann I) per 20 mL of monomer.

-

Filtration: Pass the neat MIP-Styrene monomer through the column under gravity or slight positive nitrogen pressure. The alumina will sequester the phenolic inhibitors, indicated by a brownish band at the top of the column.

-

Collection: Collect the clear filtrate in a pre-dried, amber glass vial.

-

Storage: Use immediately or store at -20°C under an argon atmosphere. Note: Uninhibited monomer can auto-polymerize; do not store for >24 hours.[1]

Core Protocol: RAFT Polymerization of MIP-Styrene[1]

Rationale: RAFT is chosen over ATRP (Atom Transfer Radical Polymerization) for this application to avoid copper catalyst residues, which are toxicologically concerning in pharmaceutical formulations. We utilize 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the Chain Transfer Agent (CTA) due to its high transfer coefficient with styrenics.[1]

Target Polymer: Poly(MIP-Styrene) homopolymer (Macro-CTA for subsequent block copolymerization). Target Mn: 15,000 g/mol .

Materials:

-

Monomer: Purified MIP-Styrene (2.0 g, 12.5 mmol)

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (43 mg, 0.125 mmol)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (4.1 mg, 0.025 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

-

Vessel: Schlenk tube or polymerization ampoule equipped with a magnetic stir bar.[1]

Experimental Workflow:

-

Charge: In the Schlenk tube, dissolve the CPDT and AIBN in 1,4-Dioxane. Add the purified MIP-Styrene.[1]

-

Stoichiometry Check: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.[1]

-

-

Degas: Seal the tube with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen is a radical trap that will terminate the RAFT equilibrium).[1]

-

Freeze: Immerse in liquid nitrogen (10 min).

-

Pump: Apply high vacuum (<0.1 mbar) (15 min).

-

Thaw: Immerse in warm water bath (ambient temp).[1]

-

-

Polymerize: Backfill with Argon. Immerse the flask in a pre-heated oil bath at 70°C . Stir at 300 RPM.

-

Kinetic Stop: Terminate the reaction after 12 hours (or when conversion reaches ~60-70% to preserve "living" chain ends) by plunging the tube into liquid nitrogen and exposing the solution to air.

-

Purification:

-

Drying: Dry the purified polymer in a vacuum oven at 40°C for 24 hours.

Mechanism & Visualization

The following diagram illustrates the RAFT equilibrium specific to the MIP-Styrene monomer. The trithiocarbonate group mediates the reversible deactivation, ensuring narrow polydispersity (PDI < 1.2).

Caption: RAFT equilibrium mechanism. The bulky isopropyl group on MIP-Styrene does not interfere with the trithiocarbonate chain transfer due to the meta-substitution pattern.[1]

Characterization Suite

To validate the synthesis, the following analytical data must be acquired.

| Technique | Parameter | Expected Result / Notes |

| 1H NMR (CDCl3) | Conversion | Monitor vinyl protons (5.2, 5.7 ppm). Polymer backbone signals appear broad at 1.2-2.0 ppm.[1] |

| GPC (THF) | Mn & PDI | Target Mn: ~10-15 kDa. PDI should be < 1.20 for successful RAFT control.[1] |

| DSC | Expected |

Key NMR Assignment (Polymer):

- 6.5–7.2 ppm (Broad, Ar-H)

- 2.8 ppm (Broad, Isopropyl -CH -)[1]

- 2.3 ppm (Broad, Ar-CH 3)

- 1.2 ppm (Broad, Isopropyl -CH3)

Application: Amphiphilic Micelle Assembly

Objective: Create a drug delivery vector by extending the Poly(MIP-Styrene) macro-CTA with a hydrophilic block (e.g., Poly(ethylene glycol) acrylate or Poly(acrylic acid)).

Protocol:

-

Chain Extension: Use the Poly(MIP-Styrene) synthesized above as the Macro-CTA.[1] React with Acrylic Acid (AA) under similar RAFT conditions to form Poly(MIP-Styrene)-b-Poly(AA) .

-

Self-Assembly:

-

Dissolve the block copolymer in DMF (a common solvent for both blocks).[1]

-

Add water (selective solvent for Poly(AA)) dropwise at a rate of 1 mL/h using a syringe pump.[1]

-

As water content increases, the hydrophobic Poly(MIP-Styrene) block collapses to form the micelle core, while Poly(AA) forms the corona.

-

-

Dialysis: Dialyze against pure water for 48 hours to remove DMF and fix the micelle structure.

Drug Loading Concept:

The isopropyl and methyl groups on the benzene ring create a "disordered" hydrophobic core.[1] Unlike crystalline hydrophobic blocks (like polycaprolactone), this amorphous aromatic core prevents drug expulsion during storage and enhances the solubility of aromatic drugs (e.g., Doxorubicin, Paclitaxel) via

Caption: Micellization process.[1] The Poly(MIP-Styrene) block forms the hydrophobic core, entrapping the drug payload.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410. Link

-

Semsarilar, M., & Abetz, V. (2021). Polymerizations of Styrene and its Derivatives. Macromolecular Chemistry and Physics, 222(1), 2000311. Link

-

Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

-

PubChem. (n.d.).[1][2][3] 3-Isopropyl styrene (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2025.[1] Link

Sources

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Styrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Styrenes

Substituted styrenes are a critical class of aromatic hydrocarbons, serving as fundamental building blocks in the synthesis of a vast array of polymers, resins, and pharmaceutical intermediates.[1] Their molecular structure, characterized by a vinyl group attached to a benzene ring, allows for a wide range of substitutions, leading to diverse chemical and physical properties. This structural diversity is a double-edged sword; while it enables the tailoring of materials for specific applications, it also presents significant analytical challenges.[2] The presence of isomers, residual monomers in polymer products, and metabolites in biological systems necessitates robust and reliable analytical methods to ensure product quality, safety, and efficacy.[3][4][5]

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the analysis of these compounds.[6] Its versatility, high resolution, and sensitivity make it ideal for separating complex mixtures of substituted styrenes and their derivatives.[7] This guide provides a comprehensive overview of the principles, protocols, and best practices for the successful HPLC analysis of substituted styrenes, grounded in the experience of seasoned application scientists.

I. The Chromatographic Rationale: Why Reversed-Phase HPLC Dominates

The separation of substituted styrenes is almost exclusively performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is a direct consequence of the analytes' inherent chemical nature.

Causality of Method Selection: Substituted styrenes are predominantly non-polar, hydrophobic molecules.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9][10] The separation mechanism is driven by hydrophobic interactions; the non-polar analytes preferentially partition into the non-polar stationary phase.[8][9][11] Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and coaxes the analytes out of the column.[10][12] This fundamental principle of "like dissolves like" is the cornerstone of successful styrene analysis.

Diagram: HPLC Separation Principle

Caption: Principle of Reversed-Phase HPLC for separating polar and non-polar analytes.

II. Core Protocol: A Step-by-Step Guide to Analysis

This section details a robust, validated protocol for the analysis of a representative substituted styrene. The principles outlined here are broadly applicable and can be adapted for various specific derivatives.

A. Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration, dissolved in a solvent compatible with the mobile phase.[13][14][15] Improper sample preparation is a primary source of chromatographic problems, including column clogging and poor peak shape.[13][15]

Step-by-Step Protocol:

-

Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

-

Expert Insight: The ideal solvent is the initial mobile phase composition (or a weaker solvent) to ensure good peak shape.[16][17] For substituted styrenes, acetonitrile or tetrahydrofuran (THF) are often used initially for dissolution due to their high solvating power, followed by dilution with the mobile phase.[1] A typical starting concentration is 0.1 - 1.0 mg/mL.[16]

-

-

Dilution: If necessary, dilute the stock solution to a working concentration that falls within the linear range of the detector.

-

Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is suitable for organic solvents) into an HPLC vial.[14][16]

B. HPLC System and Conditions

The following table outlines a typical starting point for method development.

| Parameter | Recommended Setting | Rationale & Expert Insights |

| HPLC System | Standard HPLC or UHPLC System with UV/DAD Detector | A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra, aiding in peak identification and purity assessment.[7] |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3 or 5 µm | A C18 column provides excellent hydrophobic retention for styrenes.[8][9][10] The 150 mm length offers a good balance of resolution and analysis time.[9] Smaller particle sizes (e.g., <3 µm) will yield higher efficiency but also higher backpressure.[8] |

| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is often preferred over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff wavelength.[18][19] |

| Gradient | 50% B to 95% B over 15 minutes | A gradient elution is recommended for complex samples or when analyzing styrenes with a range of polarities.[20] It ensures that both less and more retained compounds elute as sharp peaks in a reasonable time. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between speed and efficiency.[21] |

| Column Temp. | 30 - 40 °C | Elevating the temperature can reduce mobile phase viscosity (lowering backpressure) and sometimes improve peak shape and efficiency.[7][12] |

| Injection Vol. | 5 - 10 µL | The volume should be minimized to prevent band broadening, especially if the sample solvent is stronger than the mobile phase.[7] |

| Detection | UV at 254 nm or 260 nm | The aromatic ring in styrenes provides strong UV absorbance.[3] 254 nm is a common wavelength for aromatic compounds.[4][21] A DAD can be used to find the absorption maximum for specific derivatives.[7][18] |

C. Workflow Diagram: From Sample to Result

Caption: A typical workflow for the HPLC analysis of substituted styrenes.

III. Method Validation and System Suitability

For use in regulated environments, such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose.[5][22][23] Validation demonstrates that the method is accurate, precise, specific, and robust.[24][25]

Key Validation Parameters (as per ICH Guidelines Q2(R1)):

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (using DAD), resolution > 1.5 between analyte and closest eluting peak.[5] |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 standards.[24] |

| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Mean recovery of 98.0% to 102.0% at three concentration levels.[24][25] |

| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections/preparations.[5][25] |

| LOD/LOQ | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[5][7] |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temp). | System suitability parameters remain within specification after minor changes.[24] |

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately.

-

Typical SST Parameters: Tailing factor (should be 0.8 - 1.5), theoretical plates (e.g., >2000), and %RSD of retention time and peak area for replicate injections (<1.0%).[5]

IV. Troubleshooting Common Issues

Even with a robust method, problems can arise. A logical approach is key to efficient troubleshooting.[6][17][26][27]

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| High Backpressure | 1. Column or frit blockage from unfiltered sample.2. Buffer precipitation in organic mobile phase. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Ensure buffer is soluble in the highest organic percentage used.[17] |

| Peak Tailing | 1. Column overload (too much sample injected).2. Secondary interactions with active silanols on the silica surface.3. Column deterioration. | 1. Dilute the sample or reduce injection volume.[16]2. Use a modern, high-purity (Type B) silica column. Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol activity.[27]3. Replace the column. |

| Drifting Retention Times | 1. Inadequate column equilibration time.2. Mobile phase composition changing (e.g., evaporation of organic solvent).3. Column temperature fluctuations. | 1. Ensure at least 10 column volumes of mobile phase pass through before injection.[26]2. Prepare fresh mobile phase daily and keep bottles capped.3. Use a thermostatted column compartment. |

| No Peaks or Very Small Peaks | 1. Injector or pump malfunction.2. Wrong detection wavelength.3. Sample degradation. | 1. Check for leaks and ensure the autosampler is drawing sample.[27]2. Verify the detection wavelength against the analyte's UV spectrum.[6]3. Prepare samples fresh and check solution stability.[22] |

V. References

-

A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved March 7, 2026, from [Link]

-

Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved March 7, 2026, from [Link]

-

HPLC Column Selection. (2020, November 11). LCGC International. Retrieved March 7, 2026, from [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]

-

HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved March 7, 2026, from [Link]

-

An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. (n.d.). DR-NTU. Retrieved March 7, 2026, from [Link]

-

HPLC Troubleshooting Guide. (n.d.). Retrieved March 7, 2026, from [Link]

-

HPLC Sample Preparation. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

-

How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs. Retrieved March 7, 2026, from [Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved March 7, 2026, from [Link]

-

Uv-Vis Spectrum of Styrene. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

-

Separation of Styrene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

-

Reverse-phase HPLC analysis of the styrene biotransformation products... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Quantification of Homopolymer in a Copolymer Product: Comparison of HPLC With ELSD and UV Detection. (2005, April 18). Waters Corporation. Retrieved March 7, 2026, from [Link]

-

Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved March 7, 2026, from [Link]

-

Sample Preparation. (n.d.). Sartorius. Retrieved March 7, 2026, from [Link]

-

High Performance Liquid Chromatography for Determination of Urinary Metabolites of Toluene, Xylene and Styrene and Its Application. (2008, November 15). PubMed. Retrieved March 7, 2026, from [Link]

-

Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. (2020, June 1). Acta Chromatographica. Retrieved March 7, 2026, from [Link]

-

-

HPLC traces of samples taken during a styrene solution... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

-

Separation of Styrene oxide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 7, 2026, from [Link]

-

The separation of diastereoisomers of polystyrene oligomers in reversed phase HPLC. (2024, December 22). Retrieved March 7, 2026, from

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

-

Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. Retrieved March 7, 2026, from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

-

HPLC Analytical Method Development and Validation (Recorded). (n.d.). Research and Markets. Retrieved March 7, 2026, from [Link]

-

How to improve peaks separation in HPLC? (2024, July 31). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. (2020, June 1). SciSpace. Retrieved March 7, 2026, from [Link]

-

Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

-

Determination of migration monomer styrene from GPPS (general purpose polystyrene) and HIPS (high impact polystyrene) cups to hot drinks. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

How to do HPLC method validation. (2022, March 3). YouTube. Retrieved March 7, 2026, from [Link]

-

Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 7, 2026, from [Link]

-

APPLICATION NOTES - HPLC. (n.d.). Retrieved March 7, 2026, from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Retrieved March 7, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. waters.com [waters.com]

- 4. High performance liquid chromatography for determination of urinary metabolites of toluene, xylene and styrene and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. rheniumgroup.co.il [rheniumgroup.co.il]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. labtech.tn [labtech.tn]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]

- 13. organomation.com [organomation.com]

- 14. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. sartorius.com [sartorius.com]

- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 18. Uv-Vis Spectrum of Styrene | SIELC Technologies [sielc.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. HPLC Analytical Method Development and Validation (Recorded) [researchandmarkets.com]

- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 24. youtube.com [youtube.com]

- 25. pharmtech.com [pharmtech.com]

- 26. lcms.cz [lcms.cz]

- 27. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Gas chromatography (GC) analysis of volatile aromatic compounds

Application Note: High-Resolution Headspace Gas Chromatography (HS-GC-FID/MS) for Volatile Aromatic Compounds in Pharmaceutical Formulations

Abstract

Volatile aromatic compounds (VACs), such as benzene, toluene, ethylbenzene, and xylenes (BTEX), are frequently utilized as solvents in the synthesis of active pharmaceutical ingredients (APIs). Because these compounds offer no therapeutic benefit and pose significant risks to human health, their presence in final pharmaceutical products is strictly regulated. This application note details a highly robust, self-validating protocol for the identification and quantification of residual aromatic solvents using Headspace-Gas Chromatography (HS-GC) coupled with dual Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Regulatory Context & Target Analytes

The International Council for Harmonisation (ICH) Q3C guidelines categorize residual solvents based on their toxicity, establishing Permitted Daily Exposures (PDEs) to ensure patient safety[1].

-

Class 1 Solvents: Solvents like benzene are known human carcinogens and must be avoided in manufacturing[1][2].

-

Class 2 Solvents: Solvents such as toluene, xylenes, and cumene are non-genotoxic animal carcinogens or agents of irreversible toxicity; their levels must be strictly limited[1][2].

To enforce these limits, the United States Pharmacopeia (USP) General Chapter <467> mandates the analysis of these organic volatile impurities using static headspace gas chromatography[3][4].

Mechanistic Grounding: System Design

As a Senior Application Scientist, it is critical to understand the causality behind the analytical parameters chosen for USP <467> compliance.

-

Static Headspace (HS) Sampling: Direct liquid injection of APIs can contaminate the GC inlet and column with non-volatile matrix components, leading to active sites, peak tailing, and rapid column degradation. Static headspace sampling thermodynamically partitions volatile aromatics from the non-volatile API matrix into the gas phase[3][5]. This ensures only volatile analytes enter the GC, preserving column inertness and extending operational lifespan.

-

Stationary Phase Selection (G43 / DB-624): The separation of complex solvent mixtures requires a stationary phase that balances dispersion and dipole-dipole interactions. The G43 phase (e.g., DB-624 UI) consists of 6% cyanopropylphenyl and 94% dimethylpolysiloxane[6][7]. The cyanopropyl groups provide the necessary dipole interactions to resolve co-eluting aromatics and polar solvents, while the dimethylpolysiloxane backbone ensures high efficiency and rapid mass transfer. Ultra-inert deactivation is critical to prevent peak tailing of active volatile compounds[6].

-

Dual Detection (FID/MS): While FID provides a highly linear and robust response for routine quantification (Procedure A/C), splitting the column effluent to an MSD (Mass Spectrometric Detector) via Capillary Flow Technology (CFT) allows for simultaneous qualitative confirmation (Procedure B) of unknown aromatic impurities via unique fragmentation patterns[2].

Analytical Workflow

HS-GC-FID/MS workflow for volatile aromatic compound analysis.

Experimental Protocol: USP <467> Procedure A

This protocol is designed as a self-validating system. System suitability must be verified prior to sample analysis to ensure thermodynamic equilibrium and chromatographic resolution.

Step 1: Standard and Sample Preparation

-

Diluent Selection: Choose a diluent based on API solubility. Water is preferred for water-soluble articles. For water-insoluble APIs, use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][4].

-